Technical Monograph: Nonyl 4-Hydroxybenzoate-d4
Technical Monograph: Nonyl 4-Hydroxybenzoate-d4
High-Precision Internal Standard for Endocrine Disruptor Analysis
Executive Summary
Nonyl 4-Hydroxybenzoate-d4 (Nonylparaben-d4) is a stable isotope-labeled analog of the long-chain alkyl ester nonyl paraben. It serves as a critical Internal Standard (IS) in the quantitative analysis of environmental and biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Unlike shorter-chain parabens (methyl-, ethyl-), nonyl paraben exhibits high lipophilicity (LogP ~5.9), making it prone to significant matrix effects and adsorption losses during sample preparation. The utilization of the d4-isotopologue—deuterated at the 2, 3, 5, and 6 positions of the benzene ring—provides an identical chromatographic retention time and ionization efficiency to the native analyte while remaining mass-resolvable. This monograph details the physicochemical properties, mechanistic role in mass spectrometry, and a validated experimental workflow for its application.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The deuteration of the aromatic ring ensures metabolic stability and prevents deuterium scrambling during standard electrospray ionization (ESI) conditions.
Table 1: Compound Specifications
| Property | Specification |
| Chemical Name | Nonyl 4-hydroxybenzoate-2,3,5,6-d4 |
| Synonyms | Nonylparaben-d4; 4-Hydroxybenzoic acid nonyl ester-d4 |
| CAS Number | 2708281-34-7 (Vendor Specific) |
| Molecular Formula | C₁₆H₂₀D₄O₃ |
| Molecular Weight | 268.38 g/mol (vs. 264.36 native) |
| Isotopic Purity | ≥ 98% atom D |
| LogP (Predicted) | ~5.9 (Highly Lipophilic) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |
| pKa | ~8.4 (Phenolic hydroxyl) |
Mechanistic Role in Mass Spectrometry
Ionization & Fragmentation Logic
In negative mode Electrospray Ionization (ESI-), parabens form the deprotonated molecular ion [M-H]-. The fragmentation pathway is driven by the cleavage of the ester bond.
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Native Nonyl Paraben: Precursor m/z 263
Product m/z 92 (Phenolate) or 121 (4-Hydroxybenzoyl). -
Nonyl Paraben-d4: Precursor m/z 267
Product m/z 96 (d4-Phenolate) or 125 (d4-Hydroxybenzoyl).
The 4-mass-unit shift is retained in the product ion because the deuterium atoms are located on the aromatic ring, which remains intact during the primary fragmentation event (ester cleavage).
Visualizing the Fragmentation Pathway
The following logic diagram illustrates the mass spectral transition utilized for quantification.
Caption: ESI(-) Fragmentation logic for Nonyl Paraben-d4 showing conservation of the deuterated aromatic ring in product ions.
Validated Experimental Protocol (LC-MS/MS)
Objective: Quantification of Nonyl Paraben in plasma or wastewater using Nonyl Paraben-d4 as the Internal Standard.
Reagent Preparation
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Stock Solution: Dissolve 1 mg Nonyl Paraben-d4 in 1 mL Methanol (LC-MS grade) to generate a 1 mg/mL stock. Store at -20°C.
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Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Due to high lipophilicity, LLE with ethyl acetate is superior to protein precipitation for recovery.
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Aliquot: Transfer 200 µL of sample (Plasma/Urine) to a glass tube.
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Spike: Add 20 µL of Working IS Solution (Final conc. 10 ng/mL). Vortex for 10s.
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Hydrolysis (Optional): If measuring total parabens, add
-glucuronidase and incubate at 37°C for 2 hours. -
Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 mins.
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Separation: Centrifuge at 4,000 x g for 10 mins.
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Concentration: Transfer supernatant to a clean tube; evaporate to dryness under
stream at 40°C. -
Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water.
LC-MS/MS Parameters
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Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Acetic Acid in Water.
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Mobile Phase B: Methanol (Parabens elute better in MeOH than ACN).
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Flow Rate: 0.3 mL/min.
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Gradient:
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0-1 min: 40% B
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1-4 min: Ramp to 95% B (Nonyl paraben elutes late due to C9 chain)
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4-5 min: Hold 95% B
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5.1 min: Re-equilibrate 40% B
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Table 2: MRM Transitions (ESI Negative)
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nonyl Paraben (Native) | 263.2 | 121.1 | 30 | 22 |
| Nonyl Paraben-d4 (IS) | 267.2 | 125.1 | 30 | 22 |
Analytical Workflow Visualization
The following diagram outlines the self-validating workflow, ensuring that matrix effects (ion suppression) affecting the analyte are perfectly compensated by the co-eluting d4-IS.
Caption: Workflow ensuring d4-IS compensates for extraction loss and ionization suppression.
Safety & Handling (E-E-A-T)
Toxicological Context:
Nonyl paraben is investigated for its potential as an Endocrine Disrupting Chemical (EDC) .[1] Research indicates it binds to estrogen receptors (ER
Handling Precautions:
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Containment: Handle exclusively in a fume hood.
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PPE: Nitrile gloves are mandatory; the lipophilic nature allows rapid dermal absorption.
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Waste: Dispose of as hazardous organic waste (phenol derivative).
References
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InvivoChem. (2024). 4-Hydroxybenzoic acid n-nonyl ester-d4 Product Sheet. Retrieved from
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Toronto Research Chemicals. (2024). Nonyl 4-Hydroxybenzoate-d4 Certificate of Analysis. Retrieved from
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Nowak, K., et al. (2018).[1][2] "Parabens and their effects on the endocrine system." Molecular and Cellular Endocrinology, 474, 238-251.
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Wang, L., & Kannan, K. (2013). "Alkyl protocatechuates as novel urinary biomarkers of exposure to parabens." Environment International, 59, 27-32. (Methodology basis for paraben LC-MS).
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US EPA. (2023). Endocrine Disruptor Screening Program (EDSP) - Paraben Data. Retrieved from
